3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol
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Overview
Description
3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol is a complex organic compound that features a nitroso group, a piperidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol typically involves multiple steps, starting from readily available precursorsThe nitroso group is then introduced through nitrosation reactions using nitrosating agents such as sodium nitrite in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Electrophiles such as halogens, acids, and alkylating agents.
Major Products Formed
Oxidation: Formation of 3-nitro-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol.
Reduction: Formation of 3-amino-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Piperidin-4-yl-propan-1-ol: Similar piperidine structure but lacks the indole and nitroso groups.
Indole-3-acetic acid: Contains an indole moiety but lacks the piperidine and nitroso groups.
Uniqueness
3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol is unique due to its combination of a nitroso group, a piperidine ring, and an indole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C22H31N3O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol |
InChI |
InChI=1S/C22H31N3O2/c1-15(2)16-7-9-17(10-8-16)24-13-11-18(12-14-24)25-20-6-4-3-5-19(20)21(23-27)22(25)26/h3-6,15-18,26H,7-14H2,1-2H3 |
InChI Key |
XQBNAHDJKLRKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC(CC2)N3C4=CC=CC=C4C(=C3O)N=O |
Origin of Product |
United States |
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